molecular formula C10H12O4 B1611270 Ethyl 2-(4-hydroxyphenoxy)acetate CAS No. 20872-28-0

Ethyl 2-(4-hydroxyphenoxy)acetate

Cat. No.: B1611270
CAS No.: 20872-28-0
M. Wt: 196.2 g/mol
InChI Key: PBQNKBWWOXOAOE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4. It is a white crystalline powder with a melting point of 70-72°C. This compound is known for its diverse applications in various fields, including medical research, environmental research, and industrial processes.

Preparation Methods

The synthesis of Ethyl 2-(4-hydroxyphenoxy)acetate typically involves the esterification of 2-(4-hydroxyphenoxy)acetic acid with ethanol. One method includes adding 261.5 parts of 2-(4-hydroxyphenoxy)acetic acid and 3.4 parts of toluene into a reaction kettle, followed by the addition of 86 parts of ethanol in batches. The reaction is maintained at a constant pressure and a temperature of 70°C. After the reaction is complete, the mixture is distilled to separate moisture produced by the esterification reaction. The product is then crystallized and dried to obtain this compound .

Chemical Reactions Analysis

Ethyl 2-(4-hydroxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroquinones.

    Substitution: It can undergo nucleophilic aromatic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

    Esterification: The compound can be esterified to form different esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

Scientific Research Applications

Ethyl 2-(4-hydroxyphenoxy)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: this compound is used in the production of polymers, adhesives, and coatings due to its ability to improve thermal stability and flame resistance

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxyphenoxy)acetate involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The compound can also inhibit certain enzymes, thereby modulating metabolic pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-hydroxyphenoxy)acetate is unique due to its specific structure and properties. Similar compounds include:

    Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(3-hydroxyphenoxy)acetate: Similar but with the hydroxyl group in the meta position instead of the para position.

    Ethyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group instead of a hydroxyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQNKBWWOXOAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70525876
Record name Ethyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20872-28-0
Record name Ethyl (4-hydroxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70525876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-hydroxyphenoxy)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of hydroquinone(24 g, 0.22 mol) and ethyl bromoacetate(24 mL, 0.22 mol) in DMF(300 mL) was added 10M aq. NaOH(22 mL, 0.22 mol). The mixture was stirred at 0° C. for 1 h, diluted with H2O, acidified with 6M aq. HCl and extracted with EtOAc. The EtOAc extract was dried(anhydrous MgSO4) and concentrated in vacuo. The residue was swished with Et2O to give ethyl 4-hydroxyphenoxy-acetate (5.8 g) as a white powder.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethy 4-benzyloxyphenoxyacetate (21.78 g) was hydrogenated using 7.5% palladium carbon (3.2 g) in tetrahydrofuran (220 ml) at 3 atm over 7 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated. The obtained solid was filtrated with diisopropyl ether and dried under reduced pressure to give the title compound (13.88 g) as a white solid.
Quantity
21.78 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
3.2 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 100 mL RB flask fitted with magnetic stirrer was charged 20 mL of DCM to the stirred solvent was added ethyl (4-methoxyphenoxy)acetate (2 g, 9.5 mmol) and Borontribromide (1.85 g, 11.0 mmol) was added at 0° C. Then it was stirred at 0° C. for 30-45 min. After completion of the reaction (reaction monitored by TLC), reaction mass quenched with Sodium bicarbonate and concentrated the reaction mixture and extracted with ethyl acetate. The organic layer was washed with brine and dried by anhydrous Na2SO4 and evaporated to dryness, the resulting crude compound was purified by column chromatography on silica gel using petroleum ether and ethyl acetate as eluent to give the product (0.2 g Yield: 20%): 1H NMR (300 MHz, DMSO-d6): δ 8.97 (s, 1H), 6.72-6.75 (d, 2H), 6.64-6.67 (d, 2H), 4.62 (s, 2H) 4.11-4.18 (q, 2H), 1.18-1.22 (t, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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